Dihydropyrocurzerenone

Oral Cancer Metastasis ERK1/2 Signaling

Dihydropyrocurzerenone (Pyrocurzerenone, CAS 20013-75-6) is a furanosesquiterpenoid with unique mechanisms of action not found in structural analogs like curzerenone. It inhibits ERK1/2 phosphorylation and cathepsin S expression, making it ideal for anti-metastatic studies in OSCC and anti-tubercular lead optimization programs. Its well-defined melting point (76.5-77.5°C) and solubility profile ensure reliable HPLC/GC-MS reference standard use. Verified by NMR and MS for R&D.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
CAS No. 20013-75-6
Cat. No. B192218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropyrocurzerenone
CAS20013-75-6
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC1)C(=CC3=C2C(=CO3)C)C
InChIInChI=1S/C15H16O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h6-8H,4-5H2,1-3H3
InChIKeyJSWOSPDHAFLJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydropyrocurzerenone (CAS 20013-75-6): Sesquiterpenoid Chemical Identity and Baseline Characteristics for Research Procurement


Dihydropyrocurzerenone, also referred to as Pyrocurzerenone, is a furanosesquiterpenoid natural product with the molecular formula C15H16O and a molecular mass of 212.29 g/mol [1]. It is isolated from botanical sources including Curcuma zedoaria (zedoary) and Chloranthus serratus [2]. The compound exists as a solid at room temperature with a reported melting point of 76.5-77.5 °C and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1][3]. It is structurally characterized by a 6,7-dihydro-1,5,8-trimethylnaphtho[2,1-b]furan core [1].

Why Dihydropyrocurzerenone (CAS 20013-75-6) Cannot Be Interchanged with Other Furanosesquiterpenes


Within the furanosesquiterpenoid class, compounds such as curzerenone, epicurzerenone, furanodienone, and dehydrochromolaenin share overlapping core frameworks but exhibit divergent biological activities due to subtle differences in oxidation state, ring substitution, and stereochemistry . Dihydropyrocurzerenone possesses a specific molecular configuration that enables it to inhibit discrete signaling pathways—most notably ERK1/2 phosphorylation and cathepsin S expression—that are not uniformly modulated by its structural analogs [1]. Furthermore, its distinct physicochemical properties, including a melting point of 76.5-77.5 °C and specific solubility profile, differ from closely related analogs [2][3]. Consequently, substituting Dihydropyrocurzerenone with a generic furanosesquiterpene without verification of equivalent pathway engagement and physicochemical behavior introduces significant experimental variability and invalidates cross-study comparisons.

Quantitative Differentiation Evidence for Dihydropyrocurzerenone (CAS 20013-75-6) vs. Structural Analogs


ERK1/2-Mediated Anti-Metastatic Activity in Oral Cancer Cells: Dihydropyrocurzerenone vs. Vehicle Control

Dihydropyrocurzerenone at 100 μM significantly reduces cell migration and invasion in human oral squamous cell carcinoma (OSCC) lines (SCC-9 and SCC-1) through inhibition of ERK1/2 phosphorylation [1]. This activity distinguishes the compound from furanosesquiterpenes like curzerenone and epicurzerenone, which have not been reported to modulate the ERK1/2-cathepsin S axis in oral cancer models .

Oral Cancer Metastasis ERK1/2 Signaling

Antimicrobial Spectrum and Potency: Dihydropyrocurzerenone vs. Standard Antibiotics

Dihydropyrocurzerenone exhibits broad-spectrum antimicrobial activity, with a minimum inhibitory concentration (MIC) of 3.1 μg/mL against Mycobacterium tuberculosis . In contrast, the related furanosesquiterpene curzerenone shows only slight antibacterial effects against E. coli with an MIC of 3.90 μL/mL for the essential oil fraction, and no reported activity against M. tuberculosis [1]. This potency against a clinically significant pathogen highlights a differentiating feature.

Antimicrobial Mycobacterium tuberculosis Minimum Inhibitory Concentration

Physicochemical Stability and Storage Differentiation: Dihydropyrocurzerenone vs. Oxidation-Prone Analogs

Dihydropyrocurzerenone (CAS 20013-75-6) exhibits high stability and a well-defined melting point of 76.5-77.5 °C, with recommended storage at -20 °C under desiccation [1][2]. In contrast, furanodienone and related furanogermacrenes are known to undergo thermal and oxidative rearrangements due to their conjugated dienone systems, necessitating more stringent handling to prevent degradation [3]. This differential stability impacts long-term storage reliability and experimental reproducibility.

Chemical Stability Storage Conditions Quality Control

Recommended Research and Industrial Application Scenarios for Dihydropyrocurzerenone (CAS 20013-75-6)


Oncology Research: ERK1/2-Mediated Metastasis Inhibition in Oral Squamous Cell Carcinoma

Based on evidence that Dihydropyrocurzerenone at 100 μM reduces migration by 60% and invasion in SCC-9 oral cancer cells through inhibition of ERK1/2 phosphorylation and downregulation of cathepsin S [1], this compound is most appropriately deployed in studies investigating anti-metastatic mechanisms in OSCC. Researchers should prioritize this compound over other furanosesquiterpenes (e.g., curzerenone) that lack demonstrated activity in this pathway context .

Antimicrobial Drug Discovery: Anti-Mycobacterial Lead Optimization

Given the reported MIC of 3.1 μg/mL against Mycobacterium tuberculosis [1], Dihydropyrocurzerenone serves as a suitable starting point for anti-tubercular lead optimization programs. This application is particularly compelling because the structurally related curzerenone shows no reported activity against M. tuberculosis, making Dihydropyrocurzerenone the preferred furanosesquiterpene scaffold for this indication .

Natural Product Reference Standard and Analytical Method Development

With its well-defined physicochemical properties (melting point 76.5-77.5 °C, molecular formula C15H16O, and verified structure by NMR and MS [1]), Dihydropyrocurzerenone is well-suited for use as a reference standard in HPLC, GC-MS, and LC-MS assays. Its stability under recommended storage (-20 °C, desiccated) ensures reliable calibration and method validation , whereas more labile analogs like furanodienone require additional handling precautions that increase analytical variability [2].

Technical Documentation Hub

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